1-(2,4-Difluorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
Beschreibung
1-(2,4-Difluorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a heterocyclic compound featuring a triazolopyridazine core linked to a piperazine moiety substituted with a 2,4-difluorobenzenesulfonyl group. This structure is designed to optimize interactions with epigenetic reader domains, such as bromodomains, which are critical in regulating gene expression. The compound’s triazolopyridazine scaffold is known for its role in enhancing binding affinity to protein targets, while the difluorobenzenesulfonyl group contributes to metabolic stability and solubility .
Eigenschaften
IUPAC Name |
6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N6O3S/c20-13-3-4-16(14(21)12-13)31(28,29)26-9-7-25(8-10-26)18-6-5-17-22-23-19(27(17)24-18)15-2-1-11-30-15/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEGJIKGLZAOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)S(=O)(=O)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2,4-Difluorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.41 g/mol. The structure features a piperazine ring substituted with a difluorobenzenesulfonyl group and a triazolopyridazine moiety linked to a furan ring.
Research indicates that compounds with similar structures often interact with various biological targets. The presence of the sulfonyl group suggests potential inhibitory activity on enzymes such as proteases or kinases. Additionally, the triazole and pyridazine components may facilitate interactions with nucleic acids or proteins involved in cellular signaling pathways.
Biological Activity Overview
A summary of the biological activities associated with the compound includes:
- Anticancer Activity : Preliminary studies indicate that the compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : Similar sulfonamide derivatives have shown activity against bacterial strains, suggesting potential antimicrobial effects.
- Anti-inflammatory Effects : Compounds containing piperazine and furan rings have been noted for their anti-inflammatory properties in various models.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example:
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies
A notable study published in Journal of Medicinal Chemistry explored a series of piperazine derivatives and their biological activities. The study found that modifications to the sulfonyl group significantly impacted the anticancer efficacy and selectivity towards different cell lines ( ).
Another case study focused on the antimicrobial properties of related compounds, revealing that they inhibited the growth of Gram-positive bacteria effectively ( ).
Vergleich Mit ähnlichen Verbindungen
N-(2-Fluorophenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide
- Structure : Replaces the 2,4-difluorobenzenesulfonyl group with a 2-fluorophenyl carboxamide.
- However, this may also decrease binding affinity to bromodomains due to weaker hydrogen-bonding interactions .
1-(4-Fluorobenzoyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
- Structure : Substitutes the sulfonyl group with a 4-fluorobenzoyl moiety.
- Pharmacokinetic studies suggest moderate oral bioavailability .
- Applications : Explored in oncology for targeting protein-protein interactions.
AZD5153
- Structure: Features a bivalent triazolopyridazine scaffold with a methoxy group and a piperidine-phenoxyethyl extension.
- Key Differences : The bivalent design enables dual binding to bromodomains, enhancing potency (IC₅₀ = 4 nM for BRD4). The methoxy group improves metabolic stability compared to halogens .
- Applications: Advanced to clinical trials for hematologic malignancies due to its ability to downregulate c-Myc and inhibit tumor growth in xenograft models .
Pharmacological and Physicochemical Properties
Research Findings and Mechanistic Insights
- Target Compound : Computational docking studies suggest the 2,4-difluorobenzenesulfonyl group interacts with hydrophobic pockets in BRD4, while the furan-2-yl group stabilizes π-π stacking with aromatic residues. This dual interaction may explain its moderate BRD4 inhibition (IC₅₀ ~18 nM*) .
- AZD5153: Demonstrates >10-fold higher potency than monovalent analogues due to bivalent binding, achieving tumor regression in AML models at 10 mg/kg .
- Solubility Trends : Sulfonyl and methoxy substituents (e.g., AZD5153) enhance solubility compared to carboxamide or benzoyl groups, critical for oral dosing .
Q & A
Q. What synthetic methodologies are optimal for constructing the triazolopyridazine core in this compound?
The triazolopyridazine core can be synthesized via cyclocondensation reactions. For example, a [1,2,4]triazolo[4,3-b]pyridazine scaffold is often assembled using copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions (click chemistry). Key steps include:
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological approaches include:
Q. What in vitro assays are suitable for initial biological screening?
- Kinase inhibition assays : Use ADP-Glo™ or TR-FRET to assess inhibition of CDK8 (a target for structurally related sulfonyl-piperazine derivatives) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT116 or MCF7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How does the furan-2-yl substituent influence the compound’s binding affinity and selectivity?
The furan group enhances π-π stacking with hydrophobic pockets in target proteins (e.g., BRD4 bromodomains). Structure-activity relationship (SAR) studies show:
- Replacement of furan with bulkier groups (e.g., phenyl) reduces solubility and binding due to steric clashes.
- Furan’s oxygen atom may form hydrogen bonds with conserved asparagine residues (e.g., Asn140 in BRD4), confirmed via molecular docking .
- Comparative Analogues lacking furan show 10–100x lower potency in BRD4 NanoBRET assays .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies often arise from poor pharmacokinetics (PK). Solutions include:
- Solubility optimization : Use kinetic solubility assays (e.g., nephelometry) to identify formulations with PEG-400 or cyclodextrins .
- Metabolic stability : Incubate the compound with liver microsomes (human/rat) to identify metabolic soft spots (e.g., piperazine N-dealkylation) .
- Bivalent binding : Attach a second pharmacophore (e.g., BET inhibitor motif) to enhance target residence time, as seen in AZD5153 .
Q. How can researchers elucidate the compound’s mechanism of action (MoA) in complex biological systems?
- Proteomics : Use affinity pull-down assays with biotinylated analogues to identify off-target interactions.
- Transcriptomics : RNA-seq to profile downstream gene expression (e.g., MYC downregulation in BET inhibitor studies) .
- Cryo-EM/SPR : Study binding kinetics (ka/kd) with purified targets like BRD4 bromodomains .
Q. What computational tools are effective for predicting binding modes and optimizing derivatives?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of the sulfonyl-piperazine hinge region.
- Free energy perturbation (FEP) : Calculate relative binding energies for fluorobenzene vs. non-fluorinated analogues .
- ADMET prediction : Tools like SwissADME to prioritize derivatives with favorable LogP (<3) and TPSA (80–100 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
